2-Amino-6-ethyl-1,3-benzothiazol-4-yl thiocyanate
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Overview
Description
Thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester is a chemical compound with the molecular formula C10H10N2S2. It is a derivative of thiocyanic acid and benzothiazole, characterized by the presence of an amino group and an ethyl group on the benzothiazole ring. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester typically involves the reaction of 2-amino-6-ethylbenzothiazole with thiocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include potassium thiocyanate and various oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves the same synthetic routes as those used in laboratory settings, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and ethyl groups on the benzothiazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester has several scientific research applications, including:
Heterocyclic Compound Synthesis: It is used to synthesize thiourea derivatives and various fused ring systems.
Neuroprotective Agent Synthesis: Derivatives of this compound have been evaluated for their neuroprotective properties.
Corrosion Inhibition: Benzothiazole derivatives, including this compound, have been studied for their corrosion inhibiting effects against steel in acidic solutions.
Mechanism of Action
The mechanism by which thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, 2-amino-6-benzothiazolyl ester: Similar in structure but lacks the ethyl group.
Thiocyanic acid, 2-amino-6-methyl-4-benzothiazolyl ester: Similar but has a methyl group instead of an ethyl group.
Uniqueness
Thiocyanic acid, 2-amino-6-ethyl-4-benzothiazolyl ester is unique due to the presence of both an amino group and an ethyl group on the benzothiazole ring
Properties
CAS No. |
37069-20-8 |
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Molecular Formula |
C10H9N3S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
(2-amino-6-ethyl-1,3-benzothiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C10H9N3S2/c1-2-6-3-7(14-5-11)9-8(4-6)15-10(12)13-9/h3-4H,2H2,1H3,(H2,12,13) |
InChI Key |
WAIKDGNQZPPWET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1)SC#N)N=C(S2)N |
Origin of Product |
United States |
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